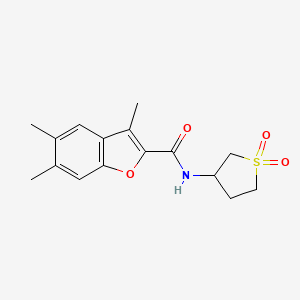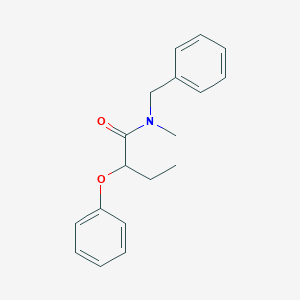![molecular formula C18H19NO3 B4090232 N-[4-(benzyloxy)phenyl]oxolane-2-carboxamide](/img/structure/B4090232.png)
N-[4-(benzyloxy)phenyl]oxolane-2-carboxamide
Übersicht
Beschreibung
N-[4-(benzyloxy)phenyl]oxolane-2-carboxamide is an organic compound with a complex structure that includes a benzyloxy group attached to a phenyl ring, which is further connected to an oxolane ring through a carboxamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]oxolane-2-carboxamide typically involves the following steps:
Preparation of 4-(benzyloxy)phenol: This intermediate can be synthesized by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of 4-(benzyloxy)phenylacetic acid: The 4-(benzyloxy)phenol is then subjected to a Friedel-Crafts acylation reaction using chloroacetic acid and a Lewis acid catalyst like aluminum chloride.
Cyclization to form oxolane ring: The 4-(benzyloxy)phenylacetic acid undergoes cyclization with ethylene glycol in the presence of an acid catalyst to form the oxolane ring.
Amidation: Finally, the oxolane-2-carboxylic acid derivative is reacted with an amine, such as ammonia or an amine derivative, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(benzyloxy)phenyl]oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzyloxy)phenyl]oxolane-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N-[4-(benzyloxy)phenyl]oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the oxolane ring provides structural stability. The carboxamide linkage allows for hydrogen bonding interactions, which can further modulate the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
N-[4-(benzyloxy)phenyl]oxolane-2-carboxamide can be compared with similar compounds, such as:
N-[4-(benzyloxy)phenyl]glycinamide: Similar structure but with a glycinamide group instead of an oxolane ring.
N-[4-(benzyloxy)phenyl]methyl]oxolane-2-carboxamide: Contains a methyl group instead of a hydrogen atom on the oxolane ring.
4-(benzyloxy)phenylacetic acid: Lacks the oxolane ring and carboxamide group.
The uniqueness of this compound lies in its combination of the benzyloxy group, phenyl ring, oxolane ring, and carboxamide linkage, which together confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-(4-phenylmethoxyphenyl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-18(17-7-4-12-21-17)19-15-8-10-16(11-9-15)22-13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWOKJKHCPMLHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-butoxy-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4090155.png)
![7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4090164.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4090168.png)

![2-(2-hydroxyethylamino)-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4090199.png)
![9-(3-ethoxy-4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4090206.png)
![[2-(5-benzoyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-4-chloro-6-methoxyphenoxy]acetic acid](/img/structure/B4090211.png)
![2-[[5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4090213.png)

![N-[2-(4-fluorophenyl)ethyl]-2-phenoxybutanamide](/img/structure/B4090229.png)
![2-[(4-chlorophenyl)thio]-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B4090233.png)
![N-{4-[4-BENZYL-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,2,4-TRIAZOL-3-YL]PHENYL}-2-CHLOROBENZAMIDE](/img/structure/B4090236.png)
![3-[N-(4,7-DIMETHYLQUINAZOLIN-2-YL)CARBAMIMIDOYL]-1-(3-METHOXYPHENYL)THIOUREA](/img/structure/B4090242.png)
![6-{[(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4090250.png)
